Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside
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Overview
Description
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is a synthetic carbohydrate derivative. It is primarily used in the synthesis of various glycosides and oligosaccharides. This compound is notable for its role in carbohydrate chemistry, particularly in the synthesis of beta-mannopyranosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The benzylidene and benzyl groups are used as protective groups to ensure selective reactions at specific positions on the mannopyranoside ring .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps of protection, deprotection, and functional group transformations .
Types of Reactions:
Oxidation: The thiol group in Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to remove protective groups or to reduce the thiol group to a sulfide.
Substitution: The benzyl and benzylidene groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Sulfoxides and sulfones: from oxidation reactions.
Deprotected mannopyranosides: from reduction and substitution reactions.
Scientific Research Applications
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is widely used in scientific research for the synthesis of complex carbohydrates. Its applications include:
Chemistry: Synthesis of glycosides and oligosaccharides for studying carbohydrate-protein interactions.
Biology: Investigation of carbohydrate metabolism and enzyme specificity.
Medicine: Development of carbohydrate-based drugs and vaccines.
Industry: Production of glycosylated compounds for various industrial applications.
Mechanism of Action
The compound acts as a glycosyl donor in the synthesis of glycosides. The thiol group facilitates the formation of glycosidic bonds through nucleophilic substitution reactions. The protective groups ensure selective reactions at desired positions, allowing for the synthesis of specific glycosidic linkages .
Comparison with Similar Compounds
- Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-beta-D-mannopyranoside
- Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-beta-D-glycopyranoside
- 4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside
Uniqueness: Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside is unique due to its specific protective groups and thiol functionality, which make it particularly useful for the synthesis of beta-mannopyranosides. Its structure allows for selective reactions, making it a valuable tool in carbohydrate chemistry .
Properties
Molecular Formula |
C29H32O5S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3 |
InChI Key |
JDBLGLZAAWCNMD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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